Scientific Field: Medicinal Chemistry
Summary of the Application: 2,4-Difluorobenzyl bromide is used in the synthesis of nonpeptidomimetic dual XIAP and cIAP1 antagonists . These antagonists are important in the field of medicinal chemistry as they have potential therapeutic applications in the treatment of cancer.
Results or Outcomes: The outcome of this application is the production of nonpeptidomimetic dual XIAP and cIAP1 antagonists.
Scientific Field: Peptide Synthesis
Summary of the Application: 2,4-Difluorobenzylamine, which can be derived from 2,4-Difluorobenzyl bromide, is used in the synthesis of βAla–Aib (N -fluoroarylmethyl) dipeptide . This dipeptide is of interest in the field of peptide synthesis.
2,4-Difluorobenzyl bromide is an organic compound with the molecular formula C₇H₅BrF₂ and a molecular weight of 207.018 g/mol. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound features a benzyl group substituted with two fluorine atoms at the 2 and 4 positions and a bromine atom at the benzyl carbon. Its structural characteristics contribute to its reactivity and potential applications in various chemical processes.
As 1-(Bromomethyl)-2,4-difluorobenzene is likely a precursor for other molecules, a specific mechanism of action is not applicable. Its mechanism of action would depend on the final product it is converted into.
Several methods exist for synthesizing 2,4-difluorobenzyl bromide:
2,4-Difluorobenzyl bromide is utilized in several applications:
Several compounds share structural similarities with 2,4-difluorobenzyl bromide. Here are some noteworthy comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Fluorobenzyl bromide | C₇H₆BrF | Contains one fluorine atom; less steric hindrance |
4-Fluorobenzyl bromide | C₇H₆BrF | Fluorine atom at para position; different reactivity |
Benzyl bromide | C₇H₈Br | No fluorine; serves as a baseline for comparison |
2,6-Difluorobenzyl bromide | C₇H₆BrF₂ | Different fluorination pattern; affects reactivity |
The uniqueness of 2,4-difluorobenzyl bromide lies in its specific arrangement of fluorine atoms and its potential applications in synthetic chemistry and pharmaceuticals. Its reactivity profile is influenced by both the electron-withdrawing nature of the fluorine atoms and the presence of the bromine substituent.
1.1.1 Bromination of 2,4-Difluorotoluene Derivatives
The synthesis of 2,4-difluorobenzyl bromide typically involves bromination of 2,4-difluorotoluene. Conventional methods employ bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents. For example, a patent (CN102070398A) outlines a method using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under light irradiation, achieving yields up to 90.3% with purity exceeding 99%. This approach avoids hazardous Br₂ and reduces costs compared to NBS-based protocols.
1.1.2 Catalytic Systems for Selective Benzyl Bromide Formation
Catalytic systems enhance selectivity in bromination. Indium chloride (InCl₃) has emerged as a water-tolerant catalyst for benzyl bromination. In continuous flow systems, InCl₃ enables bromination of toluene derivatives with yields of 59–77%, leveraging flow chemistry’s uniform irradiation and precise temperature control. This method minimizes byproducts and eliminates solvent use, aligning with green chemistry principles.
1.2.1 Solvent-Free Bromination Techniques
Solvent-free reactions reduce environmental impact. A method using H₂O₂ and HBr in aqueous media oxidizes methylarenes to aldehydes while generating benzyl bromides as byproducts. For 2,4-difluorotoluene, this system achieves moderate yields (42–73%) but requires careful optimization to avoid over-bromination.
1.2.2 Photochemical Activation Strategies
Photochemical bromination offers high efficiency and selectivity. Continuous flow reactors with 405 nm LEDs enable rapid bromination (15–60 seconds residence time) using a NaBrO₃/HBr bromine generator. This method eliminates organic solvents and achieves near-complete conversion, with a process mass intensity (PMI) as low as 3.08.
1.3.1 Yield Optimization Across Methodologies
Table 1 compares key methodologies for 2,4-difluorobenzyl bromide synthesis:
1.3.2 Byproduct Formation and Purification ChallengesKey challenges include dibromination and carboxylic acid formation. The H₂O₂/HBr system may produce 4-bromo-2,4-difluorotoluene or 2,4-difluorobenzoic acid as byproducts, necessitating silica gel chromatography for purification. Photochemical methods reduce these byproducts by limiting reaction time and in situ bromine generation.
The benzyl bromide group in 2,4-difluorobenzyl bromide participates effectively in palladium-catalyzed Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds with aryl boronic acids. This reactivity stems from the bromide's moderate leaving group ability and the stabilizing effect of fluorine substituents on transition states. A 2017 study demonstrated its coupling with 4-fluorophenylboronic acid using silica-supported Pd nanoparticles, achieving 89% yield under mild conditions (80°C, 12 h) [3]. The ortho-fluorine atoms help prevent undesired β-hydride elimination, a common side reaction in benzyl bromide couplings [4].
Recent protocol optimizations show that:
Base System | Solvent | Yield (%) | Reference |
---|---|---|---|
Cs₂CO₃ | THF/H₂O | 84 | [4] |
K₃PO₄ | DMF/H₂O | 91 | [3] |
NaHCO₃ | Ethanol/H₂O | 76 | [3] |
The fluorine substituents' electron-withdrawing nature activates the benzyl position toward oxidative addition while maintaining compatibility with boronic esters and other sensitive functional groups [3] [4].
While direct literature examples remain limited, the compound's structure suggests strong potential in Pd-catalyzed C-N bond formations. The fluorine atoms' meta-directing effects likely facilitate catalyst coordination, analogous to observations in related 4-fluorobenzyl bromide aminations [5]. Computational studies predict a 0.67 eV stabilization of palladium-arene π-complexes compared to non-fluorinated analogs, enhancing oxidative addition kinetics [7]. Experimental validation using Xantphos-based catalysts shows promise for synthesizing difluorinated benzylamine derivatives, though full optimization requires further study.
The 2,4-difluoro pattern creates distinct regiochemical outcomes in directed ortho-metalation (DoM). Fluorine's strong electron-withdrawing effect activates specific positions for lithiation, enabling sequential functionalization. When treated with LDA at -78°C, the compound undergoes clean deprotonation at the C₃ position (between fluorine substituents), allowing trapping with electrophiles like trimethylsilyl chloride [7]. Subsequent bromide displacement then yields polysubstituted aromatics:
This three-step sequence produces tetrasubstituted benzene derivatives with controlled substitution patterns.
The fluorine atoms exert dual steric and electronic influences:
Comparative studies with mono-fluorinated analogs show 2,4-difluorobenzyl bromide provides 3.1× higher regioselectivity in lithiation reactions (91:9 vs. 74:26) .
The benzyl bromide undergoes efficient SN2 displacement with sodium azide (NaN₃) in DMF at 60°C, yielding 2,4-difluorobenzyl azide within 2 hours (95% conversion) . This azide serves as a click chemistry handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked bioconjugates. Key advantages include:
Recent applications include synthesizing fluorinated PEG linkers for antibody-drug conjugates.
Thiolate nucleophiles readily displace bromide under phase-transfer conditions (TBAB, K₂CO₃, H₂O/CH₂Cl₂). A 2022 study achieved 97% yield of 2,4-difluorobenzyl methyl sulfide using methanethiol [6]. For oxygen nucleophiles, silver(I) mediation proves effective:
Nucleophile | Ag Salt | Yield (%) |
---|---|---|
Phenol | Ag₂O | 88 |
tert-Butanol | AgNO₃ | 72 |
Acetic acid | AgOTf | 64 |
The fluorine substituents enhance ether stability against oxidation—2,4-difluorobenzyl ethers show 14× longer half-life in H₂O₂ solutions compared to non-fluorinated analogs [5].
Flammable;Corrosive;Irritant;Health Hazard